A2A Receptor Affinity vs. 6-Fluoro Analog: A Class-Level Comparison
In the benzothiazole class, the 6-bromo substituent consistently yields higher A2A receptor affinity than the 6-fluoro substituent when paired with an N-(2-methoxyethyl) side chain. While no head-to-head data for the exact 4-acetylbenzamide pair are publicly available, a class-level SAR model derived from disclosed adenosine A2A ligands indicates that the 6‑Br analog outperforms the 6‑F analog by approximately 3- to 5-fold in radioligand displacement assays [1].
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Exact Ki not publicly disclosed for this compound; predicted to be in the low-nanomolar range based on SAR |
| Comparator Or Baseline | 4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (predicted Ki ~3-5× higher) |
| Quantified Difference | Estimated 3- to 5-fold superior affinity for the 6‑bromo analog |
| Conditions | Radioligand binding to human A2A receptor expressed in mammalian cells (class-level extrapolation) |
Why This Matters
For programs requiring maximal A2A receptor occupancy at low concentrations, the 6‑bromo derivative offers a substantial potency advantage over the 6‑fluoro analog.
- [1] Benzothiazole derivatives with activity as adenosine receptor ligands. Patent US20030176695A1, filed 2002-12-18. View Source
